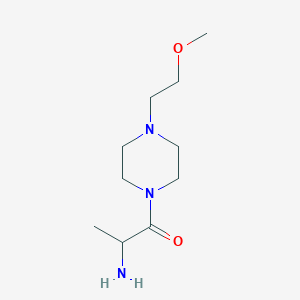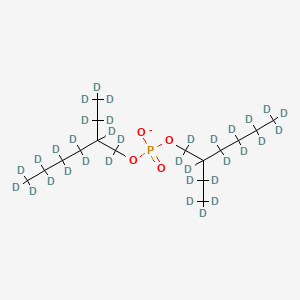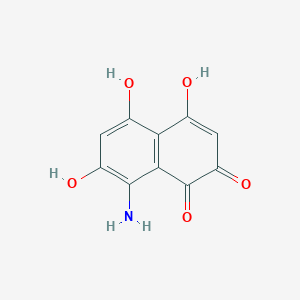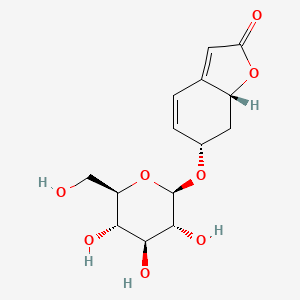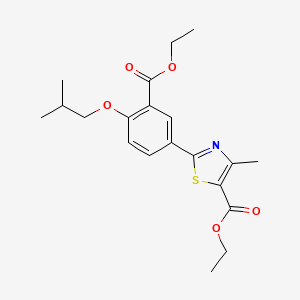
2,5-Ethyl Acetate Febuxostat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Ethyl Acetate Febuxostat is a compound that combines the properties of ethyl acetate and febuxostat. Febuxostat is a xanthine oxidase inhibitor primarily used in the treatment of chronic hyperuricemia in patients with gout . Ethyl acetate is a common ester used in various industrial applications due to its solvent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat involves multiple steps, starting from 4-hydroxybenzonitrile and thioacetamide. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazol-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This compound undergoes a one-pot synthesis with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxylphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, hydrolysis in alkaline conditions produces febuxostat .
Industrial Production Methods
Industrial production of febuxostat follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Ethyl Acetate Febuxostat undergoes various chemical reactions, including:
Oxidation: Febuxostat can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the febuxostat molecule.
Substitution: Ethyl acetate can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of febuxostat can produce various oxidized metabolites, while substitution reactions involving ethyl acetate can yield different ester derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Ethyl Acetate Febuxostat has diverse applications in scientific research:
Wirkmechanismus
Febuxostat works by non-competitively inhibiting the molybdenum pterin center, the active site of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby managing hyperuricemia and preventing gout attacks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications in gout management.
Uniqueness
Febuxostat is unique due to its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine and pyrimidine synthesis. This selectivity reduces the risk of side effects and makes febuxostat a valuable alternative for patients intolerant to allopurinol .
Eigenschaften
Molekularformel |
C20H25NO5S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3 |
InChI-Schlüssel |
JSKGRJXDHUEKSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

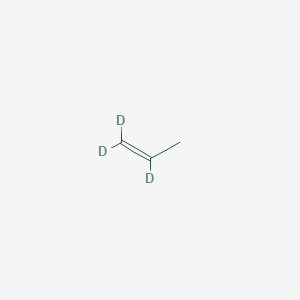
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
